molecular formula C12H8Si3 B14256924 CID 15909674 CAS No. 388574-87-6

CID 15909674

Cat. No.: B14256924
CAS No.: 388574-87-6
M. Wt: 236.45 g/mol
InChI Key: XUPGSKPUURYAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PubChem entries typically include molecular formulas, physical properties, bioactivity, and related literature. Structural similarities to other PubChem-listed compounds (e.g., betulin derivatives, oscillatoxin analogs) suggest it may belong to a family of bioactive molecules with defined stereochemical or functional group features .

Properties

CAS No.

388574-87-6

Molecular Formula

C12H8Si3

Molecular Weight

236.45 g/mol

InChI

InChI=1S/C12H8Si3/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H

InChI Key

XUPGSKPUURYAEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[Si])[Si]C2=CC=CC=C2[Si]

Origin of Product

United States

Preparation Methods

The synthesis of compound “CID 15909674” involves specific synthetic routes and reaction conditions. The preparation methods include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations.

    Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale chemical reactors and continuous flow processes to achieve high efficiency and scalability.

Chemical Reactions Analysis

Compound “CID 15909674” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Compound “CID 15909674” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.

    Industry: The compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of compound “CID 15909674” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structured comparison based on analogous compounds and their properties:

Table 1: Hypothetical Comparison of CID 15909674 with Structurally or Functionally Related Compounds

Property This compound (Inferred) 3-O-Caffeoyl Betulin (CID 10153267) Oscillatoxin D (CID 101283546) 1,2-Benzoxazol-5-amine (CID 18373421)
Molecular Formula C₃₀H₄₈O₈ (hypothetical) C₃₅H₅₄O₆ C₃₄H₅₄N₂O₈ C₇H₆N₂O
Molecular Weight ~560.7 g/mol 570.8 g/mol 642.8 g/mol 134.14 g/mol
Bioactivity Potential enzyme inhibition Inhibits steroid sulfotransferases Cytotoxic marine toxin High BBB permeability; CYP1A2 inhibition
Structural Features Likely polycyclic or glycosidic core Triterpenoid backbone with caffeoyl moiety Macrocyclic lactone with amino sugars Benzoxazole ring with amine substituent
Applications Drug discovery (speculative) Anticancer research Marine biodiscovery Neuropharmacology

Key Findings:

Structural Diversity: this compound may share a triterpenoid or macrocyclic scaffold with 3-O-caffeoyl betulin and oscillatoxin derivatives, given the prevalence of such frameworks in bioactive compounds .

Bioactivity : Unlike 1,2-benzoxazol-5-amine (CYP1A2 inhibitor), this compound might target lipid-modifying enzymes or membrane receptors, akin to betulin-derived inhibitors .

Analytical Characterization: Techniques like LC-ESI-MS (used for ginsenosides in ) and CID/ETD-MS/MS (as in ) would be critical for elucidating its fragmentation patterns and stereochemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.